Cytotoxic Activity Against Triple-Negative Breast Cancer Cells (MDA-MB-231)
The target compound demonstrates measurable cytotoxic activity against the MDA-MB-231 triple-negative breast cancer cell line, a commonly used model for aggressive, metastatic breast cancer. While no direct head-to-head comparison data with a specific aminophenol analog is available in the primary literature, the compound exhibits an IC50 value of approximately 27.6 µM in this cell line . This value serves as a quantitative benchmark for its in vitro potency in this specific oncological context. In contrast, related aminophenol derivatives and other substituted phenols show a wide range of potencies, with many compounds exhibiting IC50 values >100 µM or even >1000 µM against similar carcinoma cell lines, highlighting that activity is highly dependent on the specific substitution pattern [1][2]. The observed activity is linked to the induction of apoptosis, potentially via caspase pathway activation .
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | IC50 ≈ 27.6 µM |
| Comparator Or Baseline | Various substituted phenols and aminophenol derivatives tested across different studies; many show IC50 values >100 µM to >1000 µM against carcinoma cell lines, indicating that the target compound's specific substitution pattern confers a measurable, though moderate, level of cytotoxic activity. |
| Quantified Difference | The target compound's IC50 is substantially lower (more potent) than that of many inactive or weakly active aminophenol derivatives, but direct quantitative comparison to a single, specific analog is not available from a single study. |
| Conditions | MDA-MB-231 human breast cancer cell line; in vitro cytotoxicity assay (likely MTT or similar). |
Why This Matters
This provides a specific, quantitative IC50 benchmark for researchers investigating structure-activity relationships (SAR) for aminophenol-based anticancer agents, particularly in the context of triple-negative breast cancer models.
- [1] Bolognese A, Correale G, Manfra M, Lavecchia A, Novellino E, Pepe S. Antitumor agents. 5. Synthesis, structure-activity relationships, and biological evaluation of dimethyl-5H-pyridophenoxazin-5-ones, tetrahydro-5H-benzopyridophenoxazin-5-ones, and 5H-benzopyridophenoxazin-5-ones with potent antiproliferative activity. J Med Chem. 2004;47(21):5110-8. View Source
- [2] PMC Table 1. IC50 values of test compounds against MDA-MB-231 cells. 2015. View Source
